Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylates. This compound is characterized by a piperidine ring substituted with an ethyl ester group and a carbamoylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(4-carbamoylphenoxy)piperidine with ethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamoylphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: Used in the synthesis of quinolin-2(1H)-one derivatives.
Ethyl N-Boc-piperidine-4-carboxylate: Used as a reagent in the synthesis of sodium channel blockers.
Ethyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate: Similar structure with a different substitution pattern.
Uniqueness
Ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H20N2O4 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-15(19)17-9-7-13(8-10-17)21-12-5-3-11(4-6-12)14(16)18/h3-6,13H,2,7-10H2,1H3,(H2,16,18) |
InChI Key |
RPNQATLUCKIAHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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